4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazolinone core linked to a piperazine ring, which is further functionalized with a carbaldehyde group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Attachment of the Piperazine Ring: The quinazolinone intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as triethylamine, to form the piperazine-quinazolinone derivative.
Introduction of the Carbaldehyde Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbaldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Functionalized piperazine-quinazolinone derivatives.
Scientific Research Applications
4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazolinone core but lacks the piperazine and carbaldehyde functionalities.
Quinazolin-2,4-dione: Another quinazolinone derivative with different functional groups.
Piperazine-quinazolinone: Similar structure but without the carbaldehyde group.
Uniqueness
4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde is unique due to its combination of the quinazolinone core, piperazine ring, and carbaldehyde group. This unique structure imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(4-oxo-1H-quinazolin-2-yl)methyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-10-18-7-5-17(6-8-18)9-13-15-12-4-2-1-3-11(12)14(20)16-13/h1-4,10H,5-9H2,(H,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOBWINRGOCDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=O)C3=CC=CC=C3N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NC(=O)C3=CC=CC=C3N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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